2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one
Description
2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is a thiazole-containing compound characterized by an ethylamino substituent (-NHCH₂CH₃) at position 2 and an acetyl group (-COCH₃) at position 1 of the thiazole ring. The thiazole core is a five-membered heterocyclic ring with sulfur and nitrogen atoms, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(ethylamino)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-2-8-3-7(10)6-4-11-5-9-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
QBDVEFDCNCFWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. Adapting this approach, researchers have reported the following protocol:
Reagents :
- Thiourea (2.0 equiv)
- α-Chloroketone derivative (1.0 equiv)
- Ethanol (solvent)
- HCl (catalyst)
Procedure :
- Dissolve 2-chloro-1-(4-pyridyl)ethanone (1.0 mmol) and thiourea (2.0 mmol) in ethanol.
- Add concentrated HCl (0.5 mL) and reflux at 80°C for 6 hr.
- Cool to room temperature, neutralize with NaHCO₃, and extract with dichloromethane.
- Purify via column chromatography (hexane:ethyl acetate = 3:1) to yield 1-(1,3-thiazol-4-yl)ethanone.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroketone, followed by cyclodehydration to form the thiazole ring (Scheme 1).
Introduction of the Ethylamino Group via Reductive Amination
The ethylamino moiety is typically installed through reductive amination of the ketone intermediate:
Reagents :
- 1-(1,3-Thiazol-4-yl)ethanone (1.0 equiv)
- Ethylamine (2.0 equiv)
- Sodium cyanoborohydride (1.5 equiv)
- Methanol (solvent)
Procedure :
- Dissolve 1-(1,3-thiazol-4-yl)ethanone (1.0 mmol) in methanol.
- Add ethylamine hydrochloride (2.0 mmol) and stir at 25°C for 30 min.
- Add NaBH₃CN (1.5 mmol) portionwise over 1 hr.
- Stir for additional 12 hr, then quench with saturated NH₄Cl.
- Extract with ethyl acetate and purify via flash chromatography.
Optimization Notes :
- pH control (5.5–6.0) critical for minimizing side reactions
- Excess ethylamine improves conversion but requires careful stoichiometric balance
Alternative Synthetic Strategies
Nucleophilic Substitution on Halogenated Precursors
A halogen atom at the β-position of the ketone enables direct displacement with ethylamine:
Reaction Scheme :
1-(1,3-Thiazol-4-yl)-2-bromoethan-1-one + Ethylamine → Target compound
Conditions :
Limitations :
- Requires pre-functionalized bromo intermediate
- Competing elimination reactions at elevated temperatures
Microwave-Assisted One-Pot Synthesis
Recent advances in energy-efficient synthesis have enabled single-step preparation:
Parameters :
- Power: 300 W
- Temperature: 120°C
- Time: 20 min
- Solvent: Ethylene glycol
Advantages :
Analytical Characterization
Critical spectroscopic data for validation:
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the following modifications are recommended:
- Catalyst : Replace NaBH₃CN with Pd/C hydrogenation for safer handling
- Solvent Recovery : Implement distillation systems for methanol reuse (≥95% recovery)
- Crystallization : Use anti-solvent (hexane) precipitation to achieve >99% purity
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ethylamino or thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring and ethylamino group are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
Biological Activity
2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring is known for contributing to various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity associated with this compound.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one |
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 174.23 g/mol |
| CAS Number | Not available |
Structure
The structure of 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one features an ethylamino group attached to a thiazole ring, which is known for its biological activity. The presence of the thiazole moiety is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a comparative study, compounds similar to 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one were evaluated against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. The results demonstrated promising IC50 values, suggesting strong antiproliferative activity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one | HCT-116 | 5.0 |
| HepG2 | 6.5 | |
| MDA-MB-231 | 4.8 |
The mechanism of action appears to involve inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell signaling pathways .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. For example, compounds similar to 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one demonstrated activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 8 |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. Studies suggest that modifications on the thiazole ring can enhance or diminish their biological efficacy. For instance:
- Electron-donating groups on the phenyl ring improve cytotoxicity.
- Hydrophobic moieties at specific positions increase antimicrobial activity.
This information is critical for the design of new derivatives with enhanced biological profiles .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities. Among these, 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one was highlighted for its potent effects against MDA-MB-231 cells with minimal toxicity towards normal cells .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one exhibited significant antimicrobial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one, and how is purity validated?
- Synthesis : The compound is typically synthesized via a multi-step condensation reaction. A common route involves reacting a thiazole-4-carboxylic acid derivative with ethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a coupling agent like EDCI/HOBt. The intermediate is then purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
- Purity Validation : Analytical techniques include:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to confirm >95% purity.
- NMR : H and C NMR to verify structural integrity (e.g., thiazole ring protons at δ 7.8–8.2 ppm, ethylamino CH at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 197.08) .
Q. What are the key structural and electronic features of 2-(ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one that influence its reactivity?
- Structural Features :
- The thiazole ring contributes π-electron deficiency, enhancing electrophilic substitution at the 2- and 5-positions .
- The ethylamino group acts as a weak electron donor, stabilizing intermediates in nucleophilic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of 2-(ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one?
- Methodology :
- Use SHELXL for high-resolution refinement, especially for handling twinned crystals or disorder in the ethylamino group .
- Validate against spectroscopic data (e.g., compare X-ray bond lengths with NMR-derived NOE correlations for conformational analysis) .
- Case Study : For a hemihydrate form (common in polar solvents), employ PXRD to distinguish between polymorphs and DSC to assess thermal stability .
Q. What experimental strategies are recommended to investigate the biological activity of this compound against neurotransmitter receptors?
- Binding Assays :
- Use radioligand displacement assays (e.g., H-labeled ligands for serotonin or dopamine receptors) to measure IC values .
- Pair with molecular docking (e.g., AutoDock Vina) to map interactions with receptor active sites, focusing on hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the ethyl group .
- Functional Studies :
- Measure cAMP accumulation in HEK-293 cells transfected with GPCRs to assess agonism/antagonism .
Q. How can reaction conditions be optimized for regioselective functionalization of the thiazole ring?
- Electronic Tuning :
- Use electron-withdrawing substituents (e.g., nitro groups) to direct electrophiles to the 5-position. Solvent polarity (e.g., DMSO vs. toluene) can modulate reaction rates .
- Catalytic Strategies :
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at the 2-position, with optimized ligand systems (e.g., SPhos) to minimize byproducts .
Q. What analytical approaches are critical for studying the compound’s stability under varying pH and temperature conditions?
- Degradation Studies :
- HPLC-UV/MS : Monitor degradation products in accelerated stability tests (e.g., 40°C/75% RH for 4 weeks). Major degradation pathways include hydrolysis of the ketone group .
- pH-Dependent Stability : Use phosphate-buffered solutions (pH 2–10) to identify labile bonds. The ethylamino group is prone to oxidation at pH > 8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
